5H-[1,3,5]Triazepino[3,2-a]benzimidazole
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Overview
Description
5H-[1,3,5]Triazepino[3,2-a]benzimidazole is a heterocyclic compound that contains a seven-membered ring with nitrogen atoms.
Preparation Methods
The synthesis of 5H-[1,3,5]Triazepino[3,2-a]benzimidazole involves several synthetic routes. One common method is the cyclization of o-phenylenediamine with 2-aminobenzamide under specific reaction conditions. This process typically involves the use of nucleophilic or electrophilic substitution reactions with reagents such as isothiocyanates, pyrazoles, thiazoles, oxadiazoles, and hydrazonoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5H-[1,3,5]Triazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur with reagents such as halogens, alkylating agents, or acylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5H-[1,3,5]Triazepino[3,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, such as antibacterial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in treating nervous system diseases and other medical conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5H-[1,3,5]Triazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable ligand-receptor complexes . This interaction can result in the inhibition of enzyme activity or modulation of receptor function, contributing to its therapeutic potential.
Comparison with Similar Compounds
5H-[1,3,5]Triazepino[3,2-a]benzimidazole can be compared with other similar compounds, such as:
1,3,5-Triazepines: These compounds also contain a seven-membered ring with nitrogen atoms and exhibit similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole core structure and have diverse pharmacological properties, including antifungal, anticancer, and antiviral activities.
1,2,4-Triazoles: These compounds contain a triazole ring and are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Properties
CAS No. |
50511-66-5 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
5H-[1,3,5]triazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-6-5-11-7-14(9)10/h1-6H,7H2 |
InChI Key |
OYKONWZAIYVHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC=NC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
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